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Compound of Interest

Compound Name: 2-tert-Butyl-6-methylphenol

Cat. No.: B146170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-
Butyl-6-methylphenol (CAS No. 2219-82-1), a substituted phenolic compound with

applications in various fields of chemical synthesis and research. The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The structural elucidation of 2-tert-Butyl-6-methylphenol is supported by a combination of

spectroscopic techniques. The data presented in the following tables provide a quantitative

summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.08 d 1H Ar-H

6.95 t 1H Ar-H

6.78 d 1H Ar-H

4.75 s (br) 1H -OH

2.25 s 3H -CH₃

1.43 s 9H -C(CH₃)₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

151.8 C-OH

136.2 C-C(CH₃)₃

128.7 Ar-CH

127.3 Ar-CH

122.9 Ar-C

121.5 Ar-CH

34.5 -C(CH₃)₃

29.5 -C(CH₃)₃

16.0 -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3640 Strong O-H stretch (free)

3450 Broad, Strong
O-H stretch (hydrogen-

bonded)

2960 Strong C-H stretch (aliphatic)

1480 Medium C=C stretch (aromatic)

1440 Medium C-H bend (aliphatic)

1230 Strong C-O stretch (phenol)

870 Strong
C-H bend (aromatic, out-of-

plane)

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

164 40% [M]⁺ (Molecular Ion)

149 100% [M - CH₃]⁺

121 25% [M - C₃H₇]⁺

91 15% [C₇H₇]⁺

77 10% [C₆H₅]⁺

Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
A solution of 2-tert-Butyl-6-methylphenol (10-20 mg) is prepared in a deuterated solvent (e.g.,

CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[1]
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¹H NMR Spectroscopy: The spectrum is acquired on a 300 MHz or higher NMR

spectrometer. A standard single-pulse experiment is used with a sufficient number of scans

(typically 8-16) to achieve a good signal-to-noise ratio. The spectral width is set to cover a

range of 0-12 ppm, and a relaxation delay of 1-5 seconds is employed between scans.[1]

¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument using a standard

proton-decoupled pulse program. Due to the low natural abundance of the ¹³C isotope, a

significantly higher number of scans (several hundred to thousands) is required. The spectral

width is typically set from 0 to 200 ppm.[1]

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using either the KBr pellet method or the Attenuated Total

Reflectance (ATR) technique.

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with dry

potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet.

[1]

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and

pressure is applied to ensure good contact.[1]

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically

over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the

sample spectrum.[1]

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile compounds like 2-tert-Butyl-6-methylphenol.

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such

as dichloromethane or methanol.

GC-MS Analysis: The sample is injected into a gas chromatograph equipped with a suitable

capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is

programmed to ensure good separation of the analyte. The separated compound then enters
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the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting

ions are separated by their mass-to-charge ratio and detected.[2]

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-tert-
Butyl-6-methylphenol.
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Caption: Workflow for the spectroscopic characterization of 2-tert-Butyl-6-methylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-tert-Butyl-6-methylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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tert-butyl-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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